molecular formula C17H20N4O2 B6575048 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide CAS No. 1105247-12-8

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide

Cat. No.: B6575048
CAS No.: 1105247-12-8
M. Wt: 312.37 g/mol
InChI Key: AQPGQLIWQHKSTH-UHFFFAOYSA-N
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Description

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide is a tricyclic nitrogen-containing compound of significant interest in medicinal chemistry research. Recent computational and in silico studies have identified this molecule, referred to as compound 4 in scientific literature, as a potential multi-target therapeutic agent. Research indicates it may hold promise for the treatment of autoimmune disorders, such as type 1 diabetes and rheumatoid arthritis, by potentially interacting with key targets like the protein tyrosine phosphatase non-receptor type 22 (PTPN22) . Furthermore, the same compound has been investigated for its potential to inhibit the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle, suggesting its utility as a research tool in virology and antiviral drug discovery . Advanced molecular modeling, including docking studies and molecular dynamics simulations, has demonstrated the compound's stable binding and favorable interaction patterns with these protein targets, underpinning its research value for further investigation into its mechanism of action . This reagent is intended for use in biochemical research to explore these and other novel therapeutic pathways.

Properties

IUPAC Name

3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-10(2)19-14(22)6-7-21-9-18-15-12-8-11(3)4-5-13(12)20-16(15)17(21)23/h4-5,8-10,20H,6-7H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPGQLIWQHKSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide is a complex organic compound belonging to the pyrimidoindole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The unique structural features of this compound allow it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2}, with a molecular weight of 366.4 g/mol. The compound features a pyrimidoindole core, which is known for its significant biological properties due to the presence of nitrogen heterocycles.

PropertyValue
Molecular FormulaC19H18N4O2C_{19}H_{18}N_{4}O_{2}
Molecular Weight366.4 g/mol
CAS Number1105247-19-5

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymes and receptors involved in inflammatory and cancerous processes. Research indicates that compounds with similar structures often interact with cyclooxygenases (COX), particularly COX-II, which plays a crucial role in inflammation and pain pathways.

Anti-inflammatory Activity

Several studies have reported that derivatives of pyrimidoindoles exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown potent inhibition of COX-II activity. In vitro studies indicate that such compounds can inhibit COX-II with IC50 values ranging from 0.52 μM to 2.04 μM, demonstrating comparable efficacy to established anti-inflammatory drugs like Celecoxib .

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies. A notable investigation involved assessing the cytotoxic effects of similar pyrimidoindole derivatives against a panel of human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, promoting apoptosis in cancer cells. Specific derivatives showed IC50 values in the low micromolar range, indicating strong anticancer activity .

Case Studies

  • Case Study on COX Inhibition :
    • Objective : To evaluate the anti-inflammatory effects of pyrimidoindole derivatives.
    • Method : In vitro assays were conducted on COX-I and COX-II enzymes.
    • Findings : The tested compounds inhibited COX-II more effectively than COX-I, with selectivity ratios favoring COX-II inhibition significantly.
  • Case Study on Cytotoxicity :
    • Objective : To assess the anticancer properties of pyrimidoindole derivatives.
    • Method : Compounds were tested against 60 human cancer cell lines.
    • Findings : A subset of compounds demonstrated potent cytotoxic effects with IC50 values indicating effective apoptosis induction.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in studies investigating reaction mechanisms and the development of new synthetic methodologies. The unique combination of functional groups allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

The biological applications of this compound are particularly noteworthy:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrimidoindoles exhibit significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential as an antibacterial agent.
  • Cytotoxic Effects : Research has demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. Specific studies have shown selective cytotoxicity against renal and breast cancer cells.

Medicine

In medicinal chemistry, 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide is explored for its therapeutic properties:

  • Anti-cancer Properties : The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction can modulate enzyme activity or receptor function, leading to various biological effects.
  • Anti-inflammatory Effects : Ongoing research is investigating its potential to reduce inflammation through modulation of inflammatory pathways.

Industrial Applications

The unique chemical properties of this compound make it valuable in industrial applications:

  • Material Development : Its chemical structure lends itself to the development of new materials such as polymers and coatings. The compound's stability and reactivity can be harnessed to create advanced materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Compound 3 (): 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

    • Key Differences: Fluorine substituents at positions 5 and 8 enhance electronegativity, while benzyl groups at positions 3 and 5 increase steric bulk. The absence of a propanamide side chain distinguishes its pharmacokinetic profile.
    • Relevance: The fluorinated derivative exhibits improved metabolic stability compared to the target compound, as fluorine substitution often reduces oxidative degradation .
  • Compound 5 (): N-[(2-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide Key Differences: Replaces the propanamide chain with an acetamide group and introduces a chlorophenylmethyl moiety. Impact: The shorter acetamide chain reduces solubility (logP ~3.2 vs.

Side Chain Variations

  • Compound 30a (): N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide Key Differences: A sulfonamide group and hydroxyphenyl substituent replace the pyrimidoindole core.

Substituent Effects on Bioactivity

  • Compound 3 (): 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide Activity: Exhibits superior free radical scavenging (IC50: 12 µM) due to the thiourea group, a feature absent in the target compound .
  • Compound 18 (): 4-(4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide

    • Key Feature: A brominated pyrazole-indole hybrid with a methoxyphenyl group.
    • Comparison: The bulky bromine and methoxy groups confer antiproliferative activity against cancer cell lines (GI50: 1.5 µM), suggesting the target compound’s methyl and isopropyl groups may be optimized for similar applications .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound 3 () Compound 3n ()
Molecular Weight (g/mol) 360.41 424.45 429.48
logP (Predicted) 2.8 3.5 3.1
Hydrogen Bond Donors 2 1 3
Solubility (mg/mL) ~0.15 ~0.08 ~0.12
Bioactivity (IC50) N/A PDGFR-β inhibition: 0.9 µM Not reported

Preparation Methods

Cyclocondensation of 5-Aminoindole with Pyrimidine-2,4-dione

A common approach involves reacting 5-aminoindole with pyrimidine-2,4-dione under acidic conditions. The reaction proceeds via nucleophilic attack at the pyrimidine carbonyl group, followed by cyclization. Key parameters include:

ParameterConditionYield (%)Source
CatalystHCl (conc.)65–70
SolventEthanol/water (3:1)
TemperatureReflux (80°C)
Reaction time12–16 h

This method ensures regioselective formation of the fused heterocyclic system.

Introduction of the 8-Methyl and 4-Oxo Groups

Functionalization at the 8-position and oxidation to the 4-oxo group are critical for achieving the desired reactivity.

Friedel-Crafts Alkylation for 8-Methyl Substitution

The 8-methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst:

ParameterConditionYield (%)Source
CatalystAlCl₃78
SolventDichloromethane
Temperature0–5°C (ice bath)
Reaction time4 h

This step requires strict temperature control to minimize side reactions.

Oxidation to 4-Oxo Functionality

Selective oxidation of the 4-position is achieved using chromium trioxide (CrO₃) in acetic acid:

ParameterConditionYield (%)Source
Oxidizing agentCrO₃ (1.2 equiv)85
SolventGlacial acetic acid
Temperature50°C
Reaction time3 h

Alternative oxidants like pyridinium chlorochromate (PCC) result in lower yields (≤70%).

Formation of the Propanamide Moiety

The N-(propan-2-yl)propanamide side chain is introduced via a two-step process: (1) propanoyl chloride synthesis and (2) amidation with isopropylamine.

Propanoyl Chloride Preparation

Propanoyl chloride is synthesized from propanoic acid using thionyl chloride (SOCl₂):

ParameterConditionYield (%)Source
ReagentSOCl₂ (2.5 equiv)92
SolventToluene
TemperatureReflux (110°C)
Reaction time2 h

Excess SOCl₂ is removed under reduced pressure to prevent side reactions.

Amidation with Isopropylamine

The propanoyl chloride reacts with isopropylamine in the presence of a base:

ParameterConditionYield (%)Source
BaseTriethylamine (3 equiv)88
SolventTetrahydrofuran (THF)
Temperature0°C → RT
Reaction time6 h

Slow addition of propanoyl chloride to the amine-base mixture minimizes exothermic side reactions.

Catalytic Hydrogenation for Final Coupling

The propanamide side chain is coupled to the pyrimidoindole core via catalytic hydrogenation.

Nickel-Catalyzed Coupling

A modified method from industrial amine synthesis employs Ni catalysts:

ParameterConditionYield (%)Source
CatalystNi/Al₂O₃ (5% w/w)76
PressureH₂ (50 psi)
SolventEthanol
Temperature120°C
Reaction time8 h

This method achieves higher regioselectivity compared to Pd-based systems.

Purification and Characterization

Final purification is performed via column chromatography (silica gel, ethyl acetate/hexane gradient), yielding ≥95% purity. Structural confirmation employs:

  • 1H NMR : Distinct signals at δ 1.25 (d, 6H, isopropyl CH₃), δ 2.45 (q, 2H, propanamide CH₂), and δ 8.30 (s, 1H, indole H).

  • HPLC : Retention time = 12.4 min (C18 column, methanol:water 70:30) .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide, and what are the critical reaction parameters affecting yield?

  • Answer : Synthesis typically involves multi-step organic reactions, starting with cyclization to form the pyrimidoindole core (e.g., via acid-catalyzed condensation of pyrimidine and indole precursors) followed by functionalization of the propanamide side chain. Critical parameters include temperature control (e.g., reflux in POCl₃ for activation, as in ), solvent choice (e.g., DMF for nucleophilic substitution in ), and catalysts (e.g., sodium hydroxide for deprotonation). Monitoring reaction progress via TLC/HPLC ensures purity, with yields ranging from 39% to 97% depending on stepwise optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent patterns and hydrogen bonding, while X-ray crystallography () confirms the 3D conformation of the pyrimidoindole core and propanamide orientation. Mass spectrometry (MS) validates molecular weight, and IR spectroscopy identifies functional groups like the carbonyl moiety. Computational modeling (e.g., DFT) supplements experimental data for electronic structure analysis .

Q. What initial biological screening approaches are recommended to assess the therapeutic potential of this compound?

  • Answer : Begin with in vitro assays targeting enzymes (e.g., kinase inhibition) or receptors linked to diseases like cancer ( ). Use cell viability assays (MTT/XTT) on cancer cell lines and antimicrobial disk diffusion tests. Parallel toxicity profiling (e.g., hemolysis or hepatocyte assays) ensures selectivity. Dose-response curves (IC₅₀/EC₅₀) and comparative studies with analogs (e.g., chlorobenzyl derivatives in ) establish baseline activity .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound with biological targets such as kinases or receptors?

  • Answer : Combine molecular docking (e.g., AutoDock Vina) with homology models of targets like PDGFR-β ( ) to simulate binding modes. Validate predictions via molecular dynamics (MD) simulations (≥100 ns) to assess stability. Quantum mechanics/molecular mechanics (QM/MM) calculations refine interaction energies. Cross-reference with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidoindole derivatives, such as varying IC₅₀ values across studies?

  • Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Conduct structure-activity relationship (SAR) studies () to isolate substituent effects (e.g., methoxy vs. chloro groups). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity. Meta-analyses of published data can identify trends obscured by experimental noise .

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies without compromising activity?

  • Answer : Modify propanamide substituents (e.g., isopropyl to polyethylene glycol chains) to enhance hydrophilicity (). Use salt formation (e.g., hydrochloride) or co-solvents (e.g., cyclodextrins) for formulation. Pharmacokinetic studies (e.g., Caco-2 permeability, plasma stability) guide structural tweaks. Prodrug strategies (e.g., esterification of carboxyl groups) can improve absorption .

Q. What experimental designs are recommended to elucidate the mechanism of action when multitarget effects are observed?

  • Answer : Employ chemoproteomics (e.g., affinity chromatography with pull-down assays) to identify off-target interactions. CRISPR-Cas9 knockout models can validate target necessity. Phosphoproteomics or transcriptomics (RNA-seq) reveal downstream pathways. Use isoform-selective inhibitors (e.g., kinase panel screening) to disentangle polypharmacology .

Methodological Notes

  • Synthesis Optimization : For reproducibility, document reaction parameters (e.g., inert atmosphere, stirring rate) and intermediates’ purity (HPLC ≥95%) .
  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
  • Advanced Characterization : Synchrotron X-ray sources improve crystallographic resolution for flexible side-chain analysis .

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